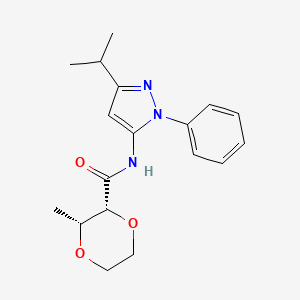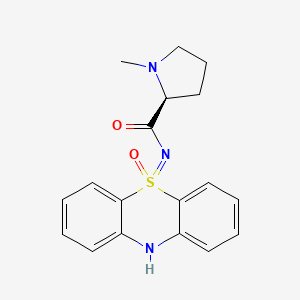![molecular formula C13H19NO6S B7353687 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol](/img/structure/B7353687.png)
5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol, also known as sulfoxaflor, is a pesticide that belongs to the sulfoximine chemical class. It was first discovered and synthesized by Dow AgroSciences in the year 2006. Since then, it has been widely used in the agricultural industry to control various pests, including aphids, whiteflies, and thrips.
Mecanismo De Acción
Sulfoxaflor works by targeting the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. It binds to the receptor and disrupts the normal function of the nervous system, leading to paralysis and death of the insect. Sulfoxaflor has a high affinity for the nAChRs in insects, which makes it highly effective in controlling pests.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to have minimal impact on non-target organisms, including mammals, birds, and aquatic organisms. It has a low toxicity profile, which makes it safe for use in the agricultural industry. However, some studies have suggested that 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol may have sub-lethal effects on bees, which could impact their behavior and reproductive success.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfoxaflor has several advantages for use in lab experiments. It is highly effective in controlling pests, which makes it a valuable tool for studying the impact of pests on crops. Moreover, it has a low toxicity profile, which makes it safe for use in the lab. However, 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol has some limitations for use in lab experiments. It is expensive to produce, which can limit its availability for research purposes. Moreover, its efficacy can vary depending on the pest species and the environment, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol. One area of research is the development of new formulations of this compound that can enhance its efficacy and reduce its impact on non-target organisms. Another area of research is the study of the sub-lethal effects of this compound on bees and other pollinators. Additionally, more research is needed to understand the long-term impact of this compound on the environment and the ecosystem. Finally, there is a need for research on the development of new insecticides that can be used as alternatives to this compound, especially in cases where pests have developed resistance to it.
Conclusion:
Sulfoxaflor is a highly effective pesticide that has been widely used in the agricultural industry to control various pests. It works by targeting the nicotinic acetylcholine receptors in the nervous system of insects, leading to paralysis and death of the insect. Sulfoxaflor has a low toxicity profile, which makes it safe for non-target organisms, including bees. However, more research is needed to understand its impact on the environment and the ecosystem. Additionally, there is a need for research on the development of new insecticides that can be used as alternatives to this compound.
Métodos De Síntesis
The synthesis of 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol involves a multi-step process that starts with the reaction of 2-methoxyphenol with chlorosulfonyl isocyanate to produce 5-chloro-2-methoxyphenyl isocyanate. This intermediate is then reacted with (S)-4-hydroxymethyl-2-methoxypyrrolidine to form this compound. The overall yield of this process is around 50%.
Aplicaciones Científicas De Investigación
Sulfoxaflor has been extensively studied for its efficacy in controlling various pests in the agricultural industry. It has been found to be highly effective against aphids, whiteflies, and thrips, which are major pests that cause significant damage to crops. Several studies have also demonstrated its efficacy in controlling pests that have developed resistance to other insecticides. Moreover, 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol is considered to be safe for non-target organisms, including bees, when used according to label directions.
Propiedades
IUPAC Name |
5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S/c1-19-10-5-9(8-15)14(7-10)21(17,18)11-3-4-13(20-2)12(16)6-11/h3-4,6,9-10,15-16H,5,7-8H2,1-2H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOJDYNOVCMAIW-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353605.png)

![2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid](/img/structure/B7353615.png)
![1-[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B7353632.png)
![7-fluoro-4-[(1R,2R)-2-methoxycyclopropanecarbonyl]spiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B7353638.png)
![(1S,2S)-N-[4-(4-chlorophenyl)sulfonyl-1H-pyrazol-5-yl]-2-(difluoromethyl)cyclopropane-1-carboxamide](/img/structure/B7353642.png)
![(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)
![(5R,6S)-6-(5-azaspiro[3.4]octane-5-carbonyl)-4-methyl-5-pyridin-3-ylmorpholin-3-one](/img/structure/B7353658.png)

![4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid](/img/structure/B7353693.png)
![4-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353701.png)
![(1R,2S)-N-[(2,6-dihydroxyphenyl)methyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353702.png)
![1-methyl-6-[8-oxo-1-[(2S)-oxolane-2-carbonyl]-1,4,7-triazecan-4-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7353708.png)
